molecular formula C7H10BrNO2 B3276499 2-(aminomethyl)benzene-1,3-diol hydrobromide CAS No. 643087-33-6

2-(aminomethyl)benzene-1,3-diol hydrobromide

Cat. No.: B3276499
CAS No.: 643087-33-6
M. Wt: 220.06 g/mol
InChI Key: PEJZFDQOAZWLTQ-UHFFFAOYSA-N
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Description

2-(aminomethyl)benzene-1,3-diol hydrobromide is a chemical compound with the molecular formula C7H9NO2·HBr. It is a derivative of benzene, featuring an aminomethyl group and two hydroxyl groups on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 3,4-Dihydroxybenzylamine, have been used in the synthesis of poly [3,4-dihydroxybenzylamine] (PDHBA) by oxidative polymerization . This suggests that 2,6-Dihydroxybenzylamine hydrobromide may also participate in similar reactions.

Cellular Effects

It is worth noting that similar compounds have been shown to inhibit the growth of melanoma cell lines . This suggests that 2,6-Dihydroxybenzylamine hydrobromide may also have potential effects on cell function and cellular processes.

Molecular Mechanism

It is known that similar compounds, such as 3,4-Dihydroxybenzylamine, can inhibit DNA polymerase activity in melanoma cells . This suggests that 2,6-Dihydroxybenzylamine hydrobromide may also interact with biomolecules and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that similar compounds, such as 2-Hydroxybenzylamine, have been shown to be safe and well-tolerated in healthy human volunteers .

Dosage Effects in Animal Models

It is known that similar compounds, such as 3,4-Dihydroxybenzylamine, have been shown to increase the lifespan of mice at different dosages .

Metabolic Pathways

It is known that similar compounds, such as 3,4-Dihydroxybenzylamine, can be involved in the metabolism of endogenous and exogenous substances .

Transport and Distribution

It is known that similar compounds, such as 2-Hydroxybenzylamine, are orally available and can cross the blood-brain barrier .

Subcellular Localization

It is known that similar compounds, such as 2-Hydroxybenzylamine, are orally available and can cross the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)benzene-1,3-diol hydrobromide typically involves the reaction of 2-(aminomethyl)benzene-1,3-diol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the use of solvents such as ethanol or water, and the reaction temperature is usually maintained at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)benzene-1,3-diol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(aminomethyl)benzene-1,3-diol hydrobromide is utilized in a wide range of scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(aminomethyl)benzene-1,3-diol hydrobromide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-(aminomethyl)benzene-1,3-diol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.BrH/c8-4-5-6(9)2-1-3-7(5)10;/h1-3,9-10H,4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJZFDQOAZWLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)CN)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,6-Dimethoxybenzylamine was treated with 48% hydrobromic acid to obtain 2,6-dihydroxybenzylamine hydrobromide. F: 140.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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